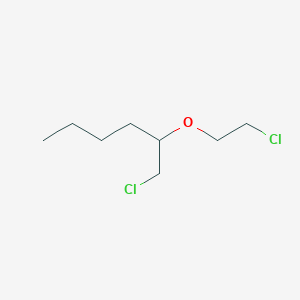

1-Chloro-2-(2-chloroethoxy)hexane

Description

1-Chloro-2-(2-chloroethoxy)hexane is a halogenated ether with the molecular formula C₈H₁₆Cl₂O and a molecular weight of 199.12 g/mol. Its structure consists of a hexane backbone substituted with a chlorine atom at position 1 and a 2-chloroethoxy group (-OCH₂CH₂Cl) at position 2. This compound is primarily utilized in organic synthesis as a quaternizing agent and as a precursor in the Hofmann elimination reaction. For example, it has been employed to synthesize benzylamine derivatives with morpholine fragments, achieving yields of 81–85% .

Properties

CAS No. |

84761-11-5 |

|---|---|

Molecular Formula |

C8H16Cl2O |

Molecular Weight |

199.11 g/mol |

IUPAC Name |

1-chloro-2-(2-chloroethoxy)hexane |

InChI |

InChI=1S/C8H16Cl2O/c1-2-3-4-8(7-10)11-6-5-9/h8H,2-7H2,1H3 |

InChI Key |

DRUJNEJGBFWQME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(2-chloroethoxy)hexane can be synthesized through the reaction of 1-chlorohexane with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage between the two reactants .

Industrial Production Methods

Industrial production of 1-chloro-2-(2-chloroethoxy)hexane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Solvents and catalysts may be used to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-chloroethoxy)hexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic Substitution: Alcohols, ethers, and other substituted products.

Elimination Reactions: Alkenes.

Oxidation and Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

1-Chloro-2-(2-chloroethoxy)hexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce chloroethoxy groups into molecules.

Biology: The compound can be used to study the effects of alkyl halides on biological systems.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-chloroethoxy)hexane involves its reactivity as an alkyl halide. The chlorine atoms can act as leaving groups, allowing the compound to participate in nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or bases interacting with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Branched Chloroalkanes

1-Chloro-2-methylhexane (C₇H₁₅Cl)

- Molecular Weight : 134.65 g/mol .

- Structure : A hexane chain with a chlorine atom at position 1 and a methyl group at position 2.

- Applications : Used as an intermediate in alkylation reactions and solvent formulations.

- Reactivity : Less polar than 1-Chloro-2-(2-chloroethoxy)hexane due to the absence of an ether oxygen, leading to lower solubility in polar solvents.

2-Chloro-2-methylhexane (C₇H₁₅Cl)

Chloroethers

2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

1,2-Bis(2-chloroethoxy)ethane (Triglycol Dichloride, C₆H₁₂Cl₂O₂)

Substituted Chloroalkanes with Aromatic Groups

- 1-Chloro-2-methyl-6-phenoxy-hexane (C₁₃H₁₉ClO) Molecular Weight: 226.74 g/mol . Structure: Hexane chain with a phenoxy group at position 6 and a methyl group at position 2. Applications: Intermediate in agrochemical and pharmaceutical synthesis.

Research Findings

- Synthetic Efficiency : 1-Chloro-2-(2-chloroethoxy)hexane demonstrates high reactivity in quaternization reactions, enabling the synthesis of complex amines like benzylamines 1d and 3d in >80% yields .

- Polarity and Solubility: Compared to branched chloroalkanes (e.g., 2-Chloro-2-methylhexane), the ether oxygen in 1-Chloro-2-(2-chloroethoxy)hexane enhances its solubility in polar solvents like ethanol and DCM .

- Thermal Stability : Chloroethers like Triglycol Dichloride exhibit higher thermal stability (decomposition >200°C) than 1-Chloro-2-(2-chloroethoxy)hexane, making them suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.